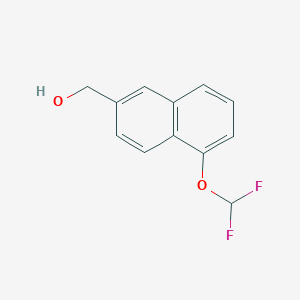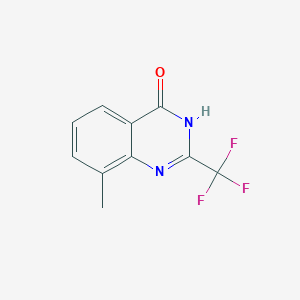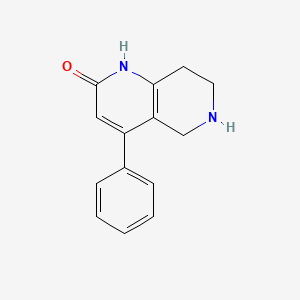![molecular formula C15H15NO B11880749 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one CAS No. 88368-82-5](/img/structure/B11880749.png)
1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the family of cyclopentaquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with a cyclopentane ring. The presence of three methyl groups at positions 1, 2, and 5 further distinguishes it from other quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one can be achieved through various methods. One efficient method involves the palladium-catalyzed domino reaction of o-alkynylbromobenzene with amine . The reaction conditions typically include:
Catalyst: Palladium acetate (Pd(OAc)2)
Ligand: Tricyclohexylphosphine (PCy3)
Base: Sodium tert-butoxide (t-BuONa)
Solvent: 1,4-dioxane
Temperature: Reflux conditions
The reaction proceeds through a series of steps, including Heck-type addition, cyclization, and dearomatization, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the cyclopentane ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
5H-Indeno[1,2-c]quinoline: Shares a similar quinoline core but differs in the fused ring structure.
4(3H)-Quinazolinone: Another heterocyclic compound with broad applications, including antimalarial and anticancer activities.
Uniqueness
1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one is unique due to its specific methyl substitutions and the fused cyclopentane ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
88368-82-5 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1,2,5-trimethyl-3H-cyclopenta[c]quinolin-4-one |
InChI |
InChI=1S/C15H15NO/c1-9-8-12-14(10(9)2)11-6-4-5-7-13(11)16(3)15(12)17/h4-7H,8H2,1-3H3 |
InChI Key |
AOBDCIRUYWEVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C1)C(=O)N(C3=CC=CC=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




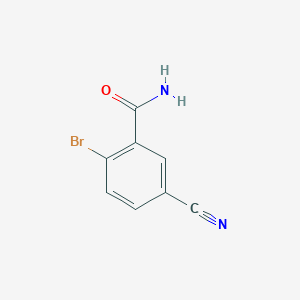
![3,7-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11880684.png)
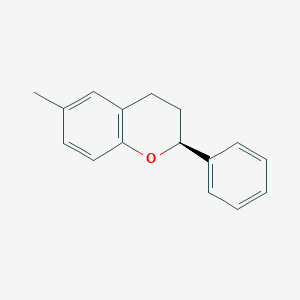

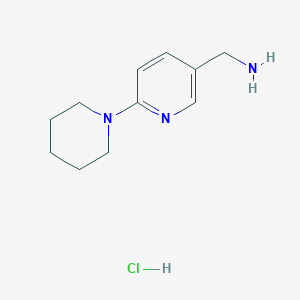
![5-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B11880721.png)



